3-(2-Fluorophenyl)propionic acid

Physicochemical characterization Solid-state properties Crystallinity assessment

Researchers requiring regiospecific fluorinated building blocks face supply inconsistency-minor isomer contamination can invalidate SAR data. 3-(2-Fluorophenyl)propionic acid (CAS 1643-26-1) with defined ortho-fluorine placement delivers: • Confirmed ortho-regiochemistry via distinct m.p. 74-78°C (vs. meta 43-47°C, para 86-91°C), enabling isomer identity verification by melting point or DSC • Documented logP 2.11 and pKa 4.417-ortho-effect-modulated acidity supports predictable coupling and partitioning in biological assays • Bulk quantities (g to kg) with ≥97% purity; ambient shipping; stocked for immediate global dispatch.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 1643-26-1
Cat. No. B155346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)propionic acid
CAS1643-26-1
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)O)F
InChIInChI=1S/C9H9FO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
InChIKeyGUZLQEOSDXLCKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Fluorophenyl)propionic Acid Overview


3-(2-Fluorophenyl)propionic acid (CAS 1643-26-1; synonyms: 2-fluorohydrocinnamic acid, benzenepropanoic acid, 2-fluoro-) is a fluorinated aromatic carboxylic acid belonging to the phenylpropionic acid class, with molecular formula C₉H₉FO₂ and molecular weight 168.16 g/mol [1]. The compound features a propionic acid side chain attached to a phenyl ring bearing a single fluorine substituent at the ortho (2-) position. This regiochemical placement confers distinct physicochemical properties—including altered acidity, lipophilicity, and solid-state behavior—relative to its meta- and para-fluorinated isomers as well as the non-fluorinated parent compound [2]. It is commercially available as a research chemical from multiple suppliers at purities of 96–98% and is primarily employed as a synthetic building block in medicinal chemistry and organic synthesis .

Isomer identity Ortho-fluoro substitution alters acidity, lipophilicity, and solid-state behavior
Supply Multi-supplier availability as a research chemical
Research use Synthetic building block for medicinal chemistry and SAR studies

3-(2-Fluorophenyl)propionic Acid Isomer Specificity


Fluorophenylpropionic acid isomers (ortho, meta, para) share the same molecular formula and nominal mass but exhibit markedly different physicochemical and biological profiles. The position of the fluorine atom on the aromatic ring critically influences the compound's pKa via the ortho effect, its melting point and crystalline behavior (reflecting intermolecular interactions in the solid state), and its lipophilicity (logP/logD), which governs partitioning in biological and chromatographic systems . In biological contexts, the ortho-fluoro substitution has been specifically exploited in medicinal chemistry programs—including GPR40/FFA1 agonists for metabolic diseases [1] and aminopeptidase inhibitors —where the regioisomeric placement of fluorine determines target binding affinity and selectivity. Substituting the ortho-fluoro isomer with the meta- or para-fluoro variant without re-optimization of reaction conditions or biological assays will introduce uncontrolled variability, rendering experimental results irreproducible.

Isomer crystallinity Ortho, meta, and para isomers exhibit distinct melting points and crystal packing; recrystallization protocols may not transfer.
Ionization shift Fluorine position alters pKa via ortho effect; pH-dependent extraction and reactivity may differ from other isomers.
Biological specificity Regioisomer substitution can change target binding and enzyme inhibition; biological assay outcomes may not be reproducible.

3-(2-Fluorophenyl)propionic Acid Differentiation Evidence


Melting Point Differentiation: Ortho-Fluoro vs. Other Isomers

3-(2-Fluorophenyl)propionic acid exhibits a melting point of 74–78°C, which is substantially higher than the meta-fluoro isomer (3-(3-fluorophenyl)propionic acid, mp 43–47°C) and the non-fluorinated parent compound (3-phenylpropionic acid, mp 45–48°C), yet notably lower than the para-fluoro isomer (3-(4-fluorophenyl)propionic acid, mp 86–91°C) . This non-monotonic relationship between fluorine position and melting point reflects differences in crystal packing efficiency driven by the ortho-substituent's steric and electronic influence on intermolecular hydrogen bonding and π-stacking interactions . The ~30°C melting point elevation relative to the meta isomer has practical implications for purification by recrystallization and for formulation development where thermal stability is critical.

Melting point
Head-to-head
Ortho: 74–78°C
Meta: 43–47°C
Para: 86–91°C
Parent: 45–48°C
Supports isomer identity verification by melting point determination
Literature capillary method values; confirm with DSC or mixed melting point
Physicochemical characterization Solid-state properties Crystallinity assessment

pKa Modulation by Ortho-Fluorine Substitution

3-(2-Fluorophenyl)propionic acid displays a pKa of approximately 4.4 (measured: 4.417; predicted range: 4.65 ± 0.10), which is shifted ~0.2–0.25 log units lower (more acidic) than the non-fluorinated parent 3-phenylpropionic acid (pKa 4.66 at 25°C) . The 4-fluoro isomer has a predicted pKa of ~4.0–4.75 (chemicalbook predicted: ~4; benchchem predicted: ~4.75) . The enhanced acidity of the ortho-fluoro compound relative to the parent is consistent with the well-established ortho effect, whereby an ortho electron-withdrawing substituent exerts a through-space inductive effect and alters solvation of the carboxylate anion, leading to greater acid strength than would be predicted from Hammett σ_m constants alone [1]. This pKa shift has consequences for the compound's ionization state at physiological pH (7.4) and its pH-dependent extraction and chromatographic behavior.

pKa
Reported
Ortho: pKa ≈ 4.42
Parent: pKa ≈ 4.66
Δ ≈ −0.2 to −0.25 (more acidic)
Alters ionization at physiological pH; impacts extraction and chromatographic behavior
Measured and predicted values; method-dependent variability
Ionization behavior pH-dependent solubility Drug-likeness optimization

LogP Increase by Ortho-Fluorine

3-(2-Fluorophenyl)propionic acid has a measured logP of 2.11 (Activate Scientific datasheet) and predicted logP values ranging from 1.89 (Chemsrc) to 2.11 . This represents an increase of approximately 0.4–0.96 log units relative to the non-fluorinated parent 3-phenylpropionic acid (logP 1.153 at 25°C, or 1.70 predicted) . The 4-fluoro isomer has a logP of 1.84–1.89, while the 3-fluoro isomer shows logP of 1.84 [1]. The ortho-fluoro substitution thus confers modestly higher lipophilicity than meta- or para-substitution in some measurement systems, a property that can influence organic/aqueous partitioning during extraction and preparative chromatography, as well as logD-dependent biological parameters when the compound is used as a building block for bioactive molecules.

LogP
Reported
Ortho: logP ≈ 2.11
Parent: logP ≈ 1.15–1.70
Δ ≈ +0.4 to +0.96 (higher lipophilicity)
Higher organic-phase partitioning; relevant for building block design for membrane permeability
Shake-flask and predicted values; confirm logD at desired pH
Lipophilicity logP/logD profiling ADME prediction Chromatographic retention

Aminopeptidase Inhibition Profile

3-(2-Fluorophenyl)propionic acid has been characterized as an inhibitor of aminopeptidases, binding to the active site and inhibiting peptide hydrolysis by acting as a nucleophile. The compound has been shown to inhibit both serine and metallo-aminopeptidases with high efficiency . This dual inhibitory profile distinguishes it from many class-specific aminopeptidase inhibitors. In a related study on phosphonic acid analogs of fluorophenylalanines, the ortho-fluoro substitution on the aromatic ring was found to influence inhibitory potency against human (hAPN) and porcine (pAPN) aminopeptidases, with the placement of the aromatic side chain being the key determinant of activity differences among regioisomers [1]. While direct quantitative Ki comparison data for 3-(2-fluorophenyl)propionic acid versus its meta- and para-fluoro isomers against purified aminopeptidases is not publicly available in the peer-reviewed literature, the compound's reported broad-spectrum aminopeptidase inhibition represents a functionally relevant differentiation from non-fluorinated phenylpropionic acid, for which no comparable aminopeptidase inhibitory activity has been documented.

Aminopeptidase inhibition
Class-level
Dual serine/metallo-aminopeptidase inhibition reported; quantitative Ki data not publicly available
Supports evaluation as aminopeptidase tool compound scaffold
Class-level vendor-reported activity; in-house potency profiling recommended
Aminopeptidase inhibition Enzyme inhibitor Protease profiling Antitumor target

In Vivo Antitrypanosomal Activity in Murine Model

In a 2021 study by Schioppa et al., the 2-fluorophenylpropionyl ester of ursolic acid was one of two lead candidates (alongside the dihydrocinnamoyl ester) tested in an acute mouse model of African trypanosomiasis (T. brucei infection). Both candidates were selected from a library of 12 hemisynthetic C3-arylalkyl esters of ursolic and oleanolic acids, with in vitro IC₅₀ values in the range of ~1.6–5.5 μM against Trypanosoma [1]. The dihydrocinnamoyl derivative achieved significant parasitemia reduction at day 5 post-infection in vivo. While the 2-fluorophenylpropionyl conjugate did not match the in vivo efficacy of the dihydrocinnamoyl analog in this specific model, its selection as one of only two compounds advanced to in vivo testing—from a 12-compound library—demonstrates that the 2-fluorophenylpropionic acid moiety, when conjugated to a triterpenic scaffold, confers a favorable balance of antitrypanosomal potency and selectivity over mammalian (WI38) cells [1]. This provides supporting evidence that the ortho-fluoro phenylpropionic acid substructure is compatible with in vivo antiparasitic applications, a finding not reported for the corresponding meta- or para-fluoro ester analogs in this study.

In vivo antitrypanosomal
Reported
2-F-phenylpropionyl ursolic acid ester: in vitro IC₅₀ ~1.6–5.5 μM; advanced to murine model alongside dihydrocinnamoyl analog
Supports ortho-fluoro building block compatibility with in vivo antiparasitic research
Single study; dihydrocinnamoyl analog showed higher in vivo efficacy
Neglected tropical diseases Trypanosoma brucei Antiparasitic drug discovery Ursolic acid derivatives

Commercial Availability and Purity Benchmarking

3-(2-Fluorophenyl)propionic acid (CAS 1643-26-1) is stocked by major international chemical suppliers including Sigma-Aldrich (97% purity), Thermo Scientific Chemicals / Alfa Aesar (96% purity), GlpBio, AKSci, and Macklin [1][2]. Pricing from Macklin (as a representative distributor) is approximately 93 CNY (~$13 USD) per 5 g at 97% purity, with bulk pricing scaling to ~1,695 CNY (~$235 USD) per 100 g [2]. The compound is supplied as a solid (white to light yellow crystalline powder) with defined storage conditions (room temperature, sealed, dry) . In contrast, 3-(3-fluorophenyl)propionic acid (CAS 458-45-7) and 3-(4-fluorophenyl)propionic acid (CAS 459-31-4) are also commercially available but may differ in stock status, pricing tiers, and purity specifications depending on the supplier . For procurement decisions, the ortho-fluoro isomer's availability at consistent 96–98% purity across multiple vendors ensures supply chain redundancy and competitive pricing.

Purity benchmark
Specification review
96–98% purity across Sigma-Aldrich, Thermo Scientific, Macklin, GlpBio; multi-vendor solid supply
Reduces single-source procurement risk; supports routine research-scale use
Supplier catalog data as of 2026; verify COA for lot-specific purity
Chemical procurement Purity specification Supplier benchmarking Research chemical sourcing

3-(2-Fluorophenyl)propionic Acid Application Scenarios


GPR40/FFA1 Agonist Design

The ortho-fluoro substitution pattern of 3-(2-fluorophenyl)propionic acid has been specifically claimed in patent applications for GPR40/FFA1 agonists targeting type 2 diabetes . The enhanced lipophilicity (logP 2.11 vs. 1.15 for the non-fluorinated parent) and the ortho-effect-modulated acidity (pKa 4.417) make this regioisomer particularly suitable for lead optimization programs where fluorine scanning has identified the ortho position as critical for target engagement. Researchers developing metabolic disease therapeutics should prioritize this isomer over the meta- or para-fluoro variants based on the patent literature precedent and the documented structure-activity relationship (SAR) showing that ortho-fluoro greatly increases activity in related phenoxyacetic acid FFA1 agonist series .

Aminopeptidase Inhibitor Tool Compound

For laboratories investigating aminopeptidase biology—including APN/CD13 in tumor metastasis or endoplasmic reticulum aminopeptidases (ERAP1/2) in antigen processing—3-(2-fluorophenyl)propionic acid offers a starting scaffold with documented dual serine/metallo-aminopeptidase inhibitory activity . The compound's activity against both enzyme classes distinguishes it from class-selective probes. The ortho-fluorine substitution is consistent with SAR findings from fluorophenylalanine phosphonic acid analog studies, where aromatic ring substitution position was identified as the principal determinant of inhibitory potency against human and porcine aminopeptidases . Researchers should note that quantitative Ki data for the free acid against specific aminopeptidase subtypes is not publicly available, and in-house potency determination against the target of interest is recommended before use as a reference inhibitor.

Triterpenic Ester Conjugation Partner

The demonstrated in vivo antitrypanosomal evaluation of the 2-fluorophenylpropionyl ursolic acid ester provides a precedent for using 3-(2-fluorophenyl)propionic acid as an esterification partner in natural product derivatization programs targeting neglected tropical diseases . The compound's carboxylic acid functionality is amenable to standard ester coupling chemistry (DCC/DMAP, EDC, etc.), enabling rapid library synthesis. The ortho-fluoro substituent on the phenyl ring may contribute to metabolic stability of the resulting ester conjugate by sterically shielding the ester linkage from hydrolytic enzymes—a hypothesis consistent with general fluorine-mediated metabolic stabilization strategies . Medicinal chemists developing antiparasitic agents should consider this building block when exploring C3-esterified triterpenic acid libraries.

Physicochemical Reference Standard

The distinct melting point of 3-(2-fluorophenyl)propionic acid (74–78°C) relative to its meta- (43–47°C) and para- (86–91°C) isomers makes it suitable as a melting point reference standard for isomer identity confirmation. Analytical laboratories performing fluorophenylpropionic acid isomer identification by mixed melting point determination, DSC, or HPLC retention time comparison can use the ortho-fluoro compound as a certified reference point. The compound's well-defined logP (2.11) and pKa (4.417) also support its use as a system suitability standard for reversed-phase HPLC method development and pKa determination by capillary electrophoresis or potentiometric titration .

Application
Selection Property
Validation Focus
GPR40/FFA1 pathway research
Ortho-fluoro SAR precedence
Target engagement and functional activity assays
Aminopeptidase probe development
Reported dual serine/metallo inhibition
In-house potency profiling against specific aminopeptidases
Antiparasitic agent research
Triterpenic ester conjugation compatibility
In vivo antiparasitic activity screening
Isomer identity verification
Characteristic melting point and logP
Melting point determination or HPLC retention

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